![molecular formula C18H19ClN2O2 B2564413 {1-[4-(2-氯苯氧基)丁基]苯并咪唑-2-基}甲醇 CAS No. 853752-88-2](/img/structure/B2564413.png)
{1-[4-(2-氯苯氧基)丁基]苯并咪唑-2-基}甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a chlorophenoxy group, and a butyl chain
科学研究应用
Chemistry
In chemistry, {1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms .
Medicine
In medicine, {1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anti-cancer activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves multiple steps. One common method starts with the preparation of 2-chlorophenol, which is then reacted with 1,4-dibromobutane to form 4-(2-chlorophenoxy)butane. This intermediate is further reacted with 1H-1,3-benzodiazole-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
化学反应分析
Types of Reactions
{1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or substituted amines.
作用机制
The mechanism of action of {1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets. It is believed to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but initial studies indicate its potential to influence signaling pathways involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
1-[4-(2-chlorophenoxy)butyl]imidazole: This compound shares a similar chlorophenoxybutyl group but differs in the heterocyclic ring structure.
1-[4-(2-chlorophenoxy)butyl]-4-nitro-1H-pyrazole: Another structurally similar compound with a pyrazole ring instead of a benzodiazole ring.
Uniqueness
What sets {1-[4-(2-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol apart is its benzodiazole ring, which imparts unique chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a compound of interest in various research fields .
属性
IUPAC Name |
[1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-14-7-1-4-10-17(14)23-12-6-5-11-21-16-9-3-2-8-15(16)20-18(21)13-22/h1-4,7-10,22H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIPEDNRNSCMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCCOC3=CC=CC=C3Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
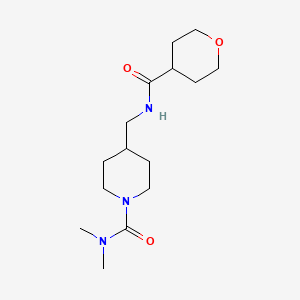
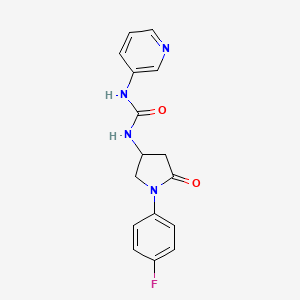
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2564337.png)
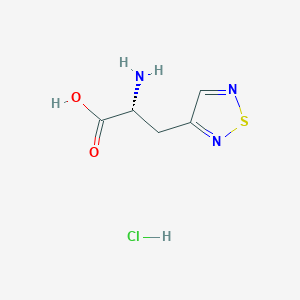
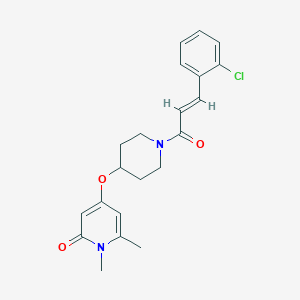
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2564343.png)
![6,8-difluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2564344.png)
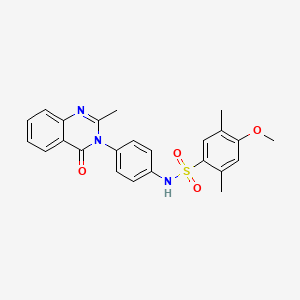
![1-(2,3-Dimethoxyphenyl)-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2564348.png)
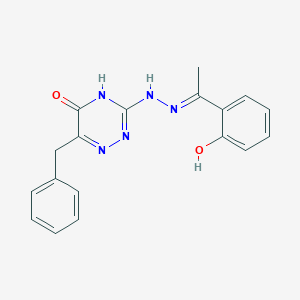
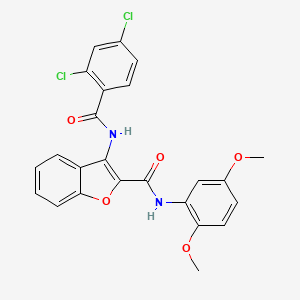
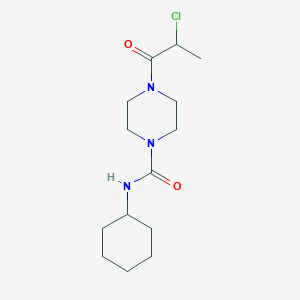
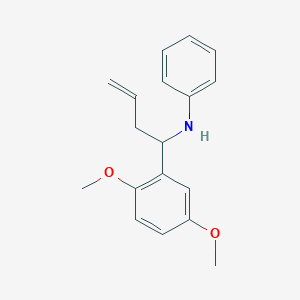
![(E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2564353.png)
